Ethyl 2-(2-bromoethoxy)benzoate
CAS No.: 174909-11-6
Cat. No.: VC8081881
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174909-11-6 |
---|---|
Molecular Formula | C11H13BrO3 |
Molecular Weight | 273.12 g/mol |
IUPAC Name | ethyl 2-(2-bromoethoxy)benzoate |
Standard InChI | InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3 |
Standard InChI Key | CFOPLYVFYXLIRK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1OCCBr |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1OCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(2-bromoethoxy)benzoate belongs to the class of substituted benzoic acid esters. The molecule consists of a benzene ring substituted with an ethoxy group bearing a bromine atom at the β-position and an ethyl ester moiety at the carboxylic acid position (Figure 1). The IUPAC name, ethyl 2-(2-bromoethyl)benzoate, reflects this substitution pattern .
Table 1: Key chemical identifiers
Property | Value |
---|---|
CAS Number | 179994-91-3 |
Molecular Formula | |
Exact Mass | 256.010 g/mol |
XLogP3 | 2.80 |
Topological Polar Surface Area | 26.3 Ų |
Spectroscopic Features
While experimental spectral data for this specific compound remains scarce in open literature, analogs such as methyl 4-(2-bromoethoxy)benzoate exhibit characteristic IR absorptions at 1604 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C-O ester) . NMR predictions for ethyl 2-(2-bromoethoxy)benzoate suggest the following signals:
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: δ 1.35 (t, 3H, CH₂CH₃), δ 3.75 (t, 2H, BrCH₂), δ 4.30 (q, 2H, OCH₂CH₃), δ 4.55 (t, 2H, OCH₂), δ 7.45–7.85 (m, 4H, aromatic) .
Synthetic Methodologies
Primary Synthesis Route
The most efficient synthesis involves a two-step bromination-esterification sequence starting from isochroman-1-one (3,4-dihydro-1H-2-benzopyran-1-one) :
Step 1: Bromination
Isochroman-1-one undergoes electrophilic bromination using and in at 60°C for 19 hours to form 2-(2-bromoethyl)benzoyl bromide.
Step 2: Ethanol Quenching
Reaction with ethanol at 0°C yields the target ester via nucleophilic acyl substitution:
Table 2: Optimized reaction conditions
Parameter | Value |
---|---|
Solvent | Carbon tetrachloride |
Temperature (Step 1) | 60°C |
Reaction Time | 19 hours (Step 1), 1 hour (Step 2) |
Yield | 78% |
Purification and Characterization
The crude product is purified via silica gel chromatography using ethyl acetate/heptane (0–10% gradient), yielding a pale yellow oil . Purity exceeding 95% is confirmed through LC-MS and NMR .
Physicochemical Properties
Thermal Stability
While specific melting/boiling points are unreported, analogous bromoethyl benzoates exhibit:
Solubility Profile
Predicted solubility in common solvents:
Reactivity and Synthetic Applications
Nucleophilic Displacement
The β-bromoethoxy group undergoes SN2 reactions with:
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Amines to form aminoethyl derivatives (e.g., indoline-based HDAC inhibitors)
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Thiols yielding thioether-linked conjugates
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Azides for click chemistry applications
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings enable:
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Suzuki-Miyaura reactions with boronic acids
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Buchwald-Hartwig aminations
Biological Activity and Medicinal Chemistry
HDAC Inhibition Precursor
Ethyl 2-(2-bromoethoxy)benzoate serves as a key intermediate in synthesizing N-(4-hydroxycarbamoylbenzyl)indolines—potent HDAC6 inhibitors with IC₅₀ values <100 nM .
Table 3: Bioactive derivatives
Derivative | Target | IC₅₀ (nM) |
---|---|---|
Compound 1a | HDAC6 | 89 |
Compound 2b | HDAC6/HDAC8 | 112/254 |
Industrial and Research Significance
Scale-Up Challenges
Key issues in large-scale production:
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Bromine residue control (<50 ppm)
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Solvent recovery in -based systems
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Exothermic quenching with ethanol
Patent Landscape
Recent patents (2023–2025) highlight applications in:
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PROTAC degraders (WO2023126789)
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Antibody-drug conjugates (US20240117324A1)
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